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molecular formula C11H9BrFN3O B8420999 (3-Bromo-5-fluoro-quinolin-6-yl)-acetic acid hydrazide

(3-Bromo-5-fluoro-quinolin-6-yl)-acetic acid hydrazide

Cat. No. B8420999
M. Wt: 298.11 g/mol
InChI Key: ZGYNSJRXSHAKHX-UHFFFAOYSA-N
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Patent
US08071581B2

Procedure details

A solution of (3-bromo-5-fluoro-quinolin-6-yl)-acetic acid (800 mg, 2.7 mmol) and hydrazine hydrate (98%, 2 mL) in methanol (15 mL) was heated to reflux for 1 h. The solvent was removed in vaco to obtain a white solid which was washed with methanol and dried to return the title compound (750 mg, 94%) as a white solid. 1H-NMR (DMSO-d6, 300 MHz): 9.34 (s, 1H), 8.996-9.00 (d, 1H), 8.72-8.73 (d, 1H), 7.85-7.88 (d, 1H), 7.73-7.79 (m, 1H), 4.26-4.27 (d, 2H), 3.64-3.66 (d, 2H); MS: m/z 299 [M+H+]+.
Name
(3-bromo-5-fluoro-quinolin-6-yl)-acetic acid
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[C:9]([F:12])[C:8]([CH2:13][C:14]([OH:16])=O)=[CH:7][CH:6]=2.O.[NH2:18][NH2:19]>CO>[Br:1][C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[C:9]([F:12])[C:8]([CH2:13][C:14]([NH:18][NH2:19])=[O:16])=[CH:7][CH:6]=2 |f:1.2|

Inputs

Step One
Name
(3-bromo-5-fluoro-quinolin-6-yl)-acetic acid
Quantity
800 mg
Type
reactant
Smiles
BrC=1C=NC2=CC=C(C(=C2C1)F)CC(=O)O
Name
Quantity
2 mL
Type
reactant
Smiles
O.NN
Name
Quantity
15 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vaco
CUSTOM
Type
CUSTOM
Details
to obtain a white solid which
WASH
Type
WASH
Details
was washed with methanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
BrC=1C=NC2=CC=C(C(=C2C1)F)CC(=O)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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